REACTION_SMILES
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[Br:18][CH2:19][CH2:20][Br:21].[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:11])[c:6]([C:8]([CH3:9])=[O:10])[cH:7]1.[C:12](=[O:13])([O-:14])[O-:15].[CH3:22][C:23](=[O:24])[CH2:25][CH3:26].[K+:16].[K+:17]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:11][CH2:20][CH2:19][Br:18])[c:6]([C:8]([CH3:9])=[O:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(=O)c1cc(Br)ccc1OCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |